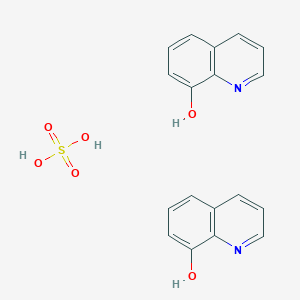

Sulfate d'oxyquinoléine

Vue d'ensemble

Description

Le sulfate d'oxyquinoléine est un phénol hétérocyclique et un dérivé de la quinoléine. Il possède des propriétés antiseptiques, désinfectantes et pesticides. Ce composé est souvent utilisé comme stabilisateur pour le peroxyde d'hydrogène et est parfois ajouté aux produits cosmétiques .

Applications De Recherche Scientifique

Le sulfate d'oxyquinoléine a une large gamme d'applications en recherche scientifique :

Biologie : Le this compound est utilisé comme biocide pour éliminer les bactéries et les champignons.

Industrie : Ce composé est utilisé dans les produits cosmétiques comme fongicide et stabilisateur d'oxydation.

Mécanisme d'action

Le mécanisme exact par lequel le this compound exerce son effet biocide n'est pas entièrement compris. On sait qu'il agit comme un biocide, éliminant les bactéries et les champignons . Dans l'urine, 60 % de la dose est excrétée sous forme de conjugués glucuronides et 23 % sous forme de conjugués sulfates .

Mécanisme D'action

Target of Action

Oxyquinoline sulfate, also known as 8-Quinolinol hemisulfate salt, is a heterocyclic phenol and derivative of quinoline . It primarily targets bacteria and fungi, acting as a biocide .

Mode of Action

The exact mechanism by which oxyquinoline exerts its biocidal effect is unknown . It is known to interfere with dna synthesis and inhibit certain enzymes , which could potentially disrupt the normal functioning of the targeted organisms, leading to their elimination.

Biochemical Pathways

By interfering with DNA synthesis and inhibiting certain enzymes, oxyquinoline likely disrupts essential biological processes within these organisms .

Pharmacokinetics

Information on the absorption, distribution, metabolism, and excretion (ADME) of oxyquinoline is limited. It is known that in the urine, 60% of the dose is excreted as glucuronide conjugates and 23% of the dose as sulfate conjugates . In the bile, 9% of the total dose is found as glucuronide conjugates . This suggests that oxyquinoline undergoes metabolism in the body and is primarily excreted in the urine.

Result of Action

The primary result of oxyquinoline’s action is the elimination of bacteria and fungi . This makes it an effective component in products designed to inhibit abnormal biological growth and restore natural pH .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxyquinoline. For instance, it is known to be stable under normal conditions . It may react with strong oxidizing agents, leading to combustion . Furthermore, it is biodegradable , suggesting that it can be broken down in the environment over time. The compound’s action may also be influenced by the pH of its environment, given its use in products designed to restore natural pH .

Analyse Biochimique

Biochemical Properties

Oxyquinoline sulfate interacts with various enzymes, proteins, and other biomolecules. It acts as a biocide to eliminate bacteria and fungi

Cellular Effects

Oxyquinoline sulfate has a significant impact on various types of cells and cellular processes. It is used as a biocidal component of several over-the-counter products, marketed for inhibiting abnormal biological growth and restoring natural pH

Metabolic Pathways

Oxyquinoline sulfate is involved in certain metabolic pathways. In the urine, 60% of the dose is excreted as glucuronide conjugates and 23% of the dose as sulfate conjugates . In the bile, 9% of the total dose is found as glucuronide conjugates

Méthodes De Préparation

Le sulfate d'oxyquinoléine peut être synthétisé par plusieurs méthodes :

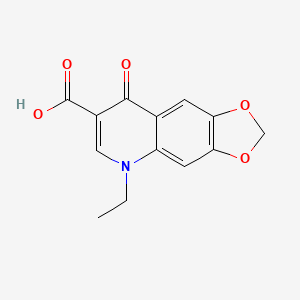

Décarboxylation de l'acide 8-hydroxyquinoléine-4-carboxylique : Cette méthode implique l'élimination d'un groupe carboxyle de l'acide 8-hydroxyquinoléine-4-carboxylique.

Chauffage de la 2-aminophénol, de la 2-nitrophénol et de la glycérine dans l'acide sulfurique : Cette méthode implique une réaction entre ces composés sous l'influence de l'acide sulfurique.

Analyse Des Réactions Chimiques

Le sulfate d'oxyquinoléine subit diverses réactions chimiques :

Oxydation : Le this compound peut être oxydé pour former des dérivés de la quinoléine.

Réduction : Il peut être réduit dans des conditions spécifiques pour produire différents produits.

Substitution : Ce composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Comparaison Avec Des Composés Similaires

Le sulfate d'oxyquinoléine est similaire à d'autres dérivés de la quinoléine tels que :

8-Hydroxyquinoléine :

Hydroxyquinoléine : Ce composé possède des propriétés antiseptiques et désinfectantes similaires.

Le this compound est unique en raison de son utilisation spécifique comme stabilisateur pour le peroxyde d'hydrogène et de son application dans les produits cosmétiques .

Propriétés

IUPAC Name |

quinolin-8-ol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVFXSYQSOZCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

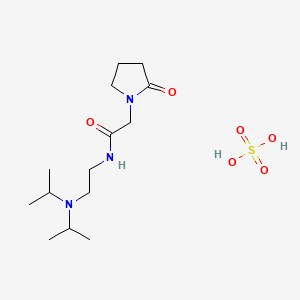

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025436 | |

| Record name | 8-Hydroxyquinoline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-31-6 | |

| Record name | 8-Hydroxyquinoline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYQUINOLINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61VUG75Y3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism of action remains unclear, research suggests that Oxyquinoline Sulfate and its parent compound, Oxyquinoline, might exert their antimicrobial effects by chelating metal ions, particularly divalent cations like Cu2+ and Fe3+, which are essential for microbial enzyme activity. [] This chelation disrupts critical metabolic processes within the microorganisms, ultimately leading to their inhibition or death.

A: Research highlights some potential concerns regarding the safety of Oxyquinoline Sulfate. Studies show it exhibits mutagenic activity in the Ames test and the mouse lymphoma assay. [] While some rodent studies indicate it's not carcinogenic, the International Agency for Research on Cancer finds the existing evidence inadequate to determine carcinogenicity definitively. [] Further research, particularly on human subjects, is needed to establish a comprehensive safety profile for Oxyquinoline Sulfate.

A: Existing research on Oxyquinoline Sulfate reveals significant data gaps. For instance, there's a lack of sensitization test data for both Oxyquinoline Sulfate and Oxyquinoline. [] Furthermore, information on its UV absorption characteristics is needed, especially for leave-on cosmetic applications, to assess the potential for photoirritation and photosensitization. [] Additionally, data on impurities present in Oxyquinoline Sulfate is crucial to ensure product safety. [] Future research should prioritize addressing these gaps to enable a comprehensive safety and efficacy assessment.

A: While Oxyquinoline Sulfate demonstrates effectiveness against certain microorganisms, its efficacy relative to other antimicrobial agents remains underexplored. Research comparing its potency and spectrum of activity to alternative agents is limited. [] Additionally, the safety concerns raised by its mutagenic potential necessitate a thorough comparative analysis with existing options to determine its overall risk-benefit profile.

A: Research indicates that Oxyquinoline, the parent compound of Oxyquinoline Sulfate, is metabolized in the body and subsequently excreted in urine primarily as glucuronides. [] This suggests that the body can process and eliminate Oxyquinoline Sulfate, but further investigation is needed to determine the complete metabolic pathway and potential for accumulation in specific tissues.

A: While the provided abstracts don't explicitly mention the molecular formula and weight of Oxyquinoline Sulfate, they highlight that it is the sulfate salt of Oxyquinoline, a heterocyclic phenol. [, ] Further research in chemical databases or literature focusing on its structural characterization would provide detailed information about its molecular formula, weight, and spectroscopic data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.